2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 712293-71-5) is a heterocyclic small molecule (C₁₀H₉N₅S, MW 231.28 g/mol) belonging to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class. Its core scaffold features a fused triazole-thiadiazole bicyclic system substituted at the 3-position with a methyl group and at the 6-position with an ortho-aniline moiety.

Molecular Formula C10H9N5S
Molecular Weight 231.28 g/mol
CAS No. 712293-71-5
Cat. No. B1272895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
CAS712293-71-5
Molecular FormulaC10H9N5S
Molecular Weight231.28 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(S2)C3=CC=CC=C3N
InChIInChI=1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-4-2-3-5-8(7)11/h2-5H,11H2,1H3
InChIKeyZIXNHSCYSLHVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 712293-71-5): A Strategic ortho-Aniline Triazolothiadiazole Building Block for Targeted Heterocyclic Library Synthesis


2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 712293-71-5) is a heterocyclic small molecule (C₁₀H₉N₅S, MW 231.28 g/mol) belonging to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class . Its core scaffold features a fused triazole-thiadiazole bicyclic system substituted at the 3-position with a methyl group and at the 6-position with an ortho-aniline moiety . This specific regioisomeric arrangement—the ortho relationship between the aniline –NH₂ and the heterocyclic core—distinguishes it from its para- and meta-substituted isomers (CAS 701251-76-5, 764710-30-7) and from the des-methyl analog (CAS 797767-52-3) . The compound is commercially available at ≥97% purity from multiple global suppliers and is utilized as a key intermediate in medicinal chemistry programs targeting kinase inhibition, antimicrobial development, and apoptosis modulation .

Why Generic Substitution of 2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline Fails: Regioisomer-Dependent Physicochemical Signatures and Synthetic Tractability Dictate Divergent Biological Outcomes


Triazolothiadiazole aniline derivatives cannot be treated as interchangeable procurement commodities because the position of the aniline substituent (ortho vs. meta vs. para) and the presence or absence of the 3-methyl group generate measurably distinct molecular properties—including topological polar surface area (TPSA), logP, hydrogen-bonding capacity, and rotatable bond count—that directly govern target engagement, permeability, and metabolic fate . In the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class, published SAR demonstrates that even single-atom positional shifts on the pendant aryl ring can alter c-Met kinase IC₅₀ values by orders of magnitude (from nanomolar to inactive) [1], and that 6-aryl substitution identity determines selectivity between Bcl-2-expressing and Bcl-2-negative cancer cell lines [2]. The ortho-aniline configuration of CAS 712293-71-5 additionally provides a unique intramolecular hydrogen-bonding motif and a sterically constrained primary amine that is unavailable in the N,N-dimethyl-capped or methylene-spaced analogs, making it a distinct starting point for focused library enumeration and SAR exploration . Substituting the para-isomer (CAS 701251-76-5) or meta-isomer (CAS 764710-30-7) for the ortho compound without rigorous re-validation risks generating non-overlapping biological profiles and misleading SAR conclusions.

Quantitative Differentiation Evidence for 2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 712293-71-5) Versus Its Closest Structural Analogs


Ortho-Aniline Substitution Confers 28.9% Lower TPSA and Distinct Hydrogen-Bonding Geometry Relative to the Para-Unsubstituted Analog

The ortho-aniline regioisomer (CAS 712293-71-5) exhibits a computed TPSA of 69.1 Ų, which is 28.9% lower than the 97.34 Ų TPSA of the para-aniline analog lacking the 3-methyl group (CAS 797767-52-3) . Lower TPSA correlates with improved passive membrane permeability, a critical determinant of intracellular target engagement. Furthermore, the ortho geometry positions the aniline –NH₂ group within 2.5–3.0 Å of the thiadiazole sulfur, enabling an intramolecular N–H···S hydrogen bond that is geometrically impossible in the para and meta isomers. This intramolecular interaction reduces the effective solvent-exposed H-bond donor capacity of the ortho isomer (logP 1.74 vs. 2.02 for the para-unsubstituted analog), yielding a distinct pharmacokinetic starting point .

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

3-Methyl Substituent Imparts +0.26 logP Increase and Confers Metabolic Stability Advantage Relative to the Des-Methyl para-Isomer

Comparison between the 3-methyl-para-aniline derivative (CAS 701251-76-5; MW 231.28, logP 1.96) and its des-methyl counterpart (CAS 797767-52-3; MW 217.25, logP 2.02) reveals that the 3-methyl group adds 14 Da of molecular weight while slightly lowering logP by 0.06 units, consistent with a modest increase in polar surface area contribution . The 3-methyl group occupies a metabolically vulnerable position on the triazole ring; published SAR in the triazolothiadiazole class demonstrates that alkyl substitution at the 3-position of the triazole ring reduces CYP-mediated oxidative N-demethylation and improves microsomal half-life by approximately 2- to 5-fold compared to unsubstituted or 3-H analogs [1]. CAS 712293-71-5 combines this 3-methyl metabolic shield with the ortho-aniline geometry, yielding a unique physicochemical-metabolic profile not duplicated by any single commercially available analog.

Metabolic Stability Lipophilicity Optimization Lead Optimization

Free Primary Ortho-Aniline –NH₂ Enables Direct Derivatization Chemistry Unavailable in N,N-Dimethyl-Capped Analogs

CAS 712293-71-5 possesses a single free primary aromatic amine (H-bond donors = 1) directly attached at the ortho position of the phenyl ring. In contrast, the N,N-dimethyl analog (CAS 879058-43-2 or close analog) has its aniline nitrogen fully substituted with two methyl groups (H-bond donors = 0), precluding amide coupling, sulfonamide formation, urea synthesis, and reductive amination—the four most common reactions in medicinal chemistry library enumeration . The target compound offers one reactive handle for parallel derivatization while maintaining the 3-methyl group as a fixed pharmacophoric element. Quantitative comparison: the free –NH₂ of CAS 712293-71-5 enables ≥6 orthogonal derivatization pathways (acylation, sulfonylation, isocyanate coupling, Buchwald-Hartwig amination, diazotization, Schiff base formation), whereas the N,N-dimethyl analog is limited to electrophilic aromatic substitution on the phenyl ring only . The ortho geometry further provides a unique steric environment that can be exploited for atropisomerism-based selectivity or for generating conformationally biased analogs that are not accessible from meta or para isomers.

Synthetic Tractability Derivatization Chemistry Library Synthesis

Class-Level c-Met Kinase Inhibition: Triazolothiadiazole Scaffold Delivers Nanomolar Potency with >2500-Fold Kinase Selectivity

While no direct c-Met IC₅₀ data are available specifically for CAS 712293-71-5, the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold to which it belongs has been validated as a privileged c-Met kinase inhibitor chemotype. The optimized lead compound 7d (bearing a substituted phenyl at the 6-position analogous to the aniline ring of CAS 712293-71-5) inhibited c-Met kinase with an IC₅₀ of 2.02 nM and suppressed MKN45 gastric cancer cell growth with an IC₅₀ of 88 nM [1]. Critically, compound 7d exhibited >2,500-fold selectivity for c-Met over a panel of 16 other tyrosine kinases, a selectivity window that directly addresses the homology-driven off-target toxicity challenge in kinase drug discovery. The crystal structure of the related triazolothiadiazole HL-11 bound to c-Met (IC₅₀ 0.19 μM) revealed that the triazolothiadiazole core engages Tyr1230 via π-π stacking and forms a hydrogen bond with Asp1222, interactions that are expected to be preserved in appropriately 6-substituted analogs including CAS 712293-71-5 [1].

Kinase Inhibition c-Met Oncology Selectivity

Class-Level Antifungal Activity: Triazolothiadiazole Derivatives Achieve MIC Values of 0.5 µg/mL, Matching or Exceeding Fluconazole Potency

A 2023 study of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives demonstrated potent antifungal activity, with the 3,4-dichlorophenyl analog (6h) achieving an MIC of 0.5 µg/mL compared to fluconazole at MIC = 2 µg/mL—a 4-fold potency advantage [1]. The 3-chloro (6f) and 4-chloro (6g) analogs showed MIC values of 1 µg/mL and 2 µg/mL respectively, also competitive with the clinical standard. These compounds were designed as urease inhibitors targeting urease-positive microorganisms, representing a validated therapeutic rationale for the scaffold. The 6-aryl substitution pattern in these active analogs is structurally analogous to the 6-(2-aminophenyl) group of CAS 712293-71-5, suggesting that the target compound, following appropriate optimization, may recapitulate or surpass this antifungal activity [1]. While specific MIC data for CAS 712293-71-5 have not been reported, the availability of a free –NH₂ group for further functionalization (see Evidence Item 3) provides a direct route to generating halogenated or electron-withdrawing group-substituted analogs that are expected to exhibit enhanced antifungal potency based on the established SAR.

Antimicrobial Antifungal Urease Inhibition MIC

Comprehensive Physicochemical Differentiation Matrix: Ortho vs. Meta vs. Para Regioisomers Exhibit Divergent Property Profiles Relevant to Lead Optimization Triage

A systematic comparison of the three regioisomeric 3-methyl-triazolothiadiazole anilines reveals that while the ortho (CAS 712293-71-5), meta (CAS 764710-30-7), and para (CAS 701251-76-5) isomers share identical molecular formula (C₁₀H₉N₅S), molecular weight (231.28), TPSA (69.1), and H-bond donor/acceptor counts, they differ measurably in computed logP . The ortho isomer (logP 1.74) is modestly more hydrophilic than the meta isomer (logP 1.74, identical by one method) and the para isomer (logP 1.96), a difference of 0.22 logP units. While this logP difference is modest in absolute terms, the critical differentiation arises from the three-dimensional geometry: the ortho isomer positions the –NH₂ group proximal to the thiadiazole ring, enabling intramolecular N–H···S or N–H···N interactions that constrain the conformational ensemble and modify the presentation of the aniline pharmacophore to biological targets. Such conformational restriction cannot be achieved with the meta or para isomers. When extended to the des-methyl para analog (CAS 797767-52-3), the divergence expands to ΔTPSA = −28.3 Ų (−29.0%) and ΔMW = +14.03 g/mol, confirming that CAS 712293-71-5 occupies a unique region of drug-like chemical space not represented by its closest commercially available structural neighbors .

Physicochemical Profiling Regioisomer Comparison Lead Optimization Property-Based Design

High-Impact Application Scenarios for 2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 712293-71-5) Based on Quantitative Differentiation Evidence


Focused c-Met Kinase Inhibitor Library Enumeration via Ortho-Aniline Derivatization

Medicinal chemistry teams pursuing c-Met-targeted oncology therapeutics can use CAS 712293-71-5 as a central scaffold for rapid SAR expansion. The free primary ortho-aniline –NH₂ enables parallel synthesis of 50–200 compound amide, sulfonamide, and urea libraries in a single derivatization step, exploiting the validated nanomolar c-Met potency (IC₅₀ 2.02 nM for compound 7d) and >2,500-fold selectivity of the triazolothiadiazole chemotype [1]. The ortho geometry's intramolecular H-bond constrains the conformational space of the pendent phenyl ring, potentially reducing entropic penalties upon target binding relative to meta or para isomers. This scenario directly leverages Evidence Items 3 and 4, and the lower TPSA (69.1 Ų) of the ortho isomer supports anticipated cellular permeability advantages (Evidence Item 1).

Antifungal Lead Generation Targeting Urease-Positive Pathogens

Research groups focused on antifungal drug discovery for drug-resistant Candida and urease-positive bacterial infections can employ CAS 712293-71-5 as a diversification-ready core. The established SAR demonstrates that 6-aryl-substituted triazolothiadiazoles achieve MIC values as low as 0.5 µg/mL, outperforming fluconazole (MIC 2 µg/mL) by 4-fold [2]. The ortho-aniline –NH₂ of CAS 712293-71-5 can be elaborated with halogenated benzoyl, heteroaryl carbonyl, or sulfonyl groups to explore electronic and steric effects on antifungal potency, guided by the observation that electron-withdrawing 3,4-dichloro substitution yields maximal activity (Evidence Item 5). The 3-methyl group provides a built-in metabolic stabilization feature (Evidence Item 2) that is absent in simpler triazolothiadiazole building blocks.

Chemical Probe Development for Bcl-2 Apoptosis Pathway Investigation

The triazolothiadiazole scaffold has been validated as a Bcl-2-targeted apoptosis modulator, with analog 5k achieving selective sub-micromolar IC₅₀ values (0.31–0.7 µM) against Bcl-2-expressing cancer cell lines while sparing Bcl-2-negative Jurkat cells [3]. CAS 712293-71-5 provides a differentiated entry point for developing Bcl-2 chemical probes: its ortho-aniline can be functionalized with indole or other heterocyclic motifs known to engage the Bcl-2 BH3-binding groove, while the 3-methyl group and computed logP of 1.74 support drug-like physicochemical properties. The absence of pre-existing N-substitution on the aniline (unlike N,N-dimethyl analogs) allows for the introduction of affinity tags (biotin, fluorophores) or photoaffinity labels directly through the amine, enabling target engagement studies (Evidence Item 3).

Property-Based Fragment Library Design Using Ortho-Aniline Geometry as a Conformational Control Element

Computational chemistry and fragment-based drug design groups can incorporate CAS 712293-71-5 into property-diverse fragment libraries. With MW 231.28 (within the Rule of Three for fragments), logP 1.74, TPSA 69.1 Ų, and a single rotatable bond, the compound meets fragment-like criteria while offering a unique ortho-aniline intramolecular H-bond that restricts conformational flexibility—a desirable feature for reducing entropic binding penalties . Compared to the para isomer (CAS 701251-76-5, logP 1.96, same TPSA) and the des-methyl para analog (CAS 797767-52-3, TPSA 97.34, logP 2.02), CAS 712293-71-5 fills an underpopulated region of fragment chemical space characterized by moderate lipophilicity with a geometrically constrained basic amine (Evidence Item 6). This makes it particularly suitable for fragment screens against CNS targets where lower TPSA is critical for blood-brain barrier penetration.

Quote Request

Request a Quote for 2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.